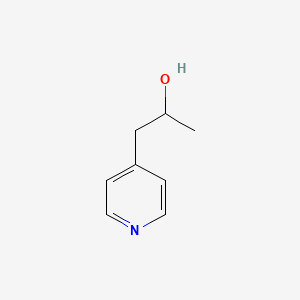
1-(Pyridin-4-yl)propan-2-ol
Descripción general
Descripción
“1-(Pyridin-4-yl)propan-2-ol” is a chemical compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The pyridine ring is attached to a propan-2-ol group, which is a three-carbon chain with a hydroxyl (-OH) group attached to the second carbon .
Chemical Reactions Analysis
Pyridinols, including “1-(Pyridin-4-yl)propan-2-ol”, can react as ambident nucleophiles, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms . The specific reactions and products would depend on the reaction conditions and the other reactants involved.Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(Pyridin-4-yl)propan-2-ol, focusing on six unique fields:
Pharmaceutical Development
1-(Pyridin-4-yl)propan-2-ol is widely studied in pharmaceutical development due to its potential as a building block for various therapeutic agents. Its structure allows for modifications that can lead to the synthesis of compounds with antimicrobial, anti-inflammatory, and anticancer properties . Researchers are particularly interested in its role in creating new drugs that can target specific biological pathways.
Catalysis
In the field of catalysis, 1-(Pyridin-4-yl)propan-2-ol is used as a ligand in the formation of metal complexes. These complexes can act as catalysts in various chemical reactions, including hydrogenation and oxidation processes. The presence of the pyridine ring enhances the stability and reactivity of these catalysts, making them more efficient for industrial applications .
Organic Synthesis
This compound is also valuable in organic synthesis, serving as an intermediate in the production of more complex molecules. Its ability to undergo various chemical transformations, such as oxidation and reduction, makes it a versatile tool for synthesizing a wide range of organic compounds, including pharmaceuticals and agrochemicals .
Material Science
In material science, 1-(Pyridin-4-yl)propan-2-ol is explored for its potential in creating novel materials with unique properties. For instance, it can be used in the synthesis of polymers and coordination polymers that exhibit interesting electronic, optical, or mechanical properties. These materials have potential applications in electronics, sensors, and other advanced technologies .
Biological Studies
Researchers use 1-(Pyridin-4-yl)propan-2-ol in biological studies to investigate its interactions with various biomolecules. Its structure allows it to bind to proteins, nucleic acids, and other biological targets, making it useful for studying enzyme mechanisms, protein-ligand interactions, and other biochemical processes .
Analytical Chemistry
In analytical chemistry, this compound is employed as a standard or reagent in various analytical techniques. Its well-defined chemical properties make it suitable for use in chromatography, spectroscopy, and other methods to identify and quantify other substances in complex mixtures .
Propiedades
IUPAC Name |
1-pyridin-4-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7(10)6-8-2-4-9-5-3-8/h2-5,7,10H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHJQFZKIPFYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=NC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-4-yl)propan-2-ol | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

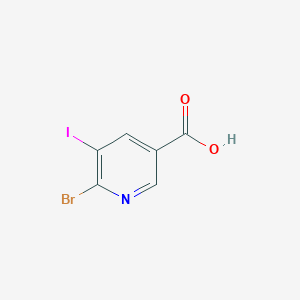
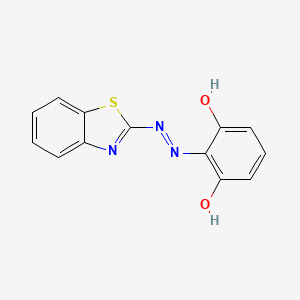
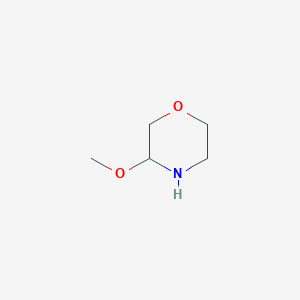


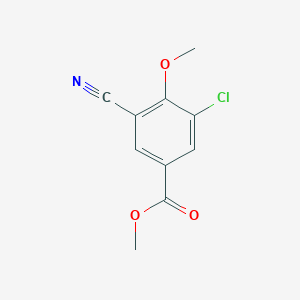
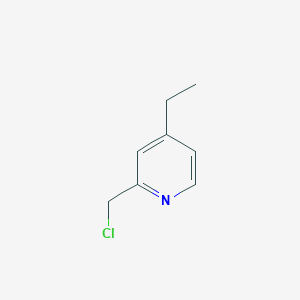
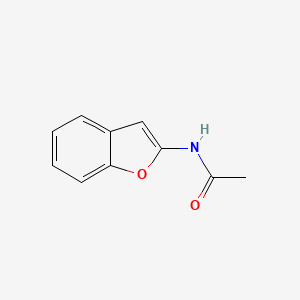

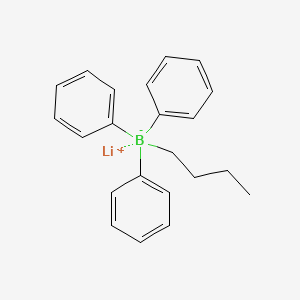
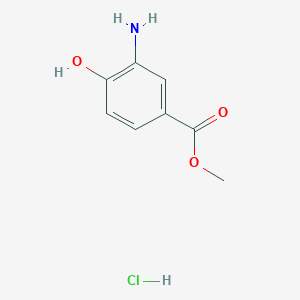
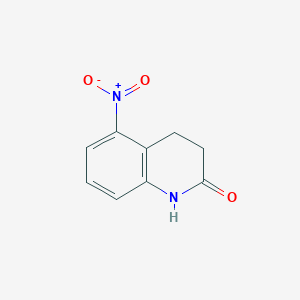
![3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione](/img/structure/B3277407.png)
